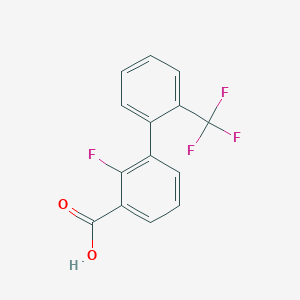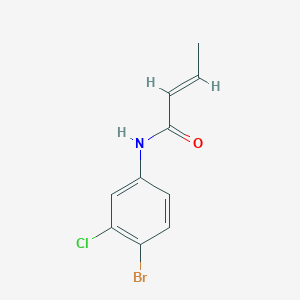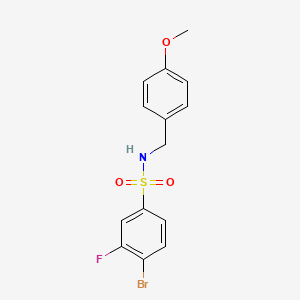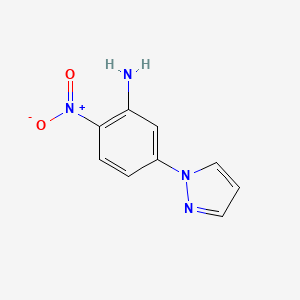
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and a methylsulfonyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
-
Bromination and Fluorination: : The introduction of bromine and fluorine atoms onto the benzene ring can be achieved through electrophilic aromatic substitution reactions. For example, bromination can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe), while fluorination can be achieved using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
-
Amidation: : The formation of the benzamide core involves the reaction of the bromofluorobenzene derivative with an appropriate amine. This can be achieved using reagents like thionyl chloride (SOCl2) to activate the carboxylic acid group, followed by reaction with the amine to form the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine and fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution (SNAr) reactions can replace the bromine or fluorine atoms with groups like amines or thiols.
-
Oxidation and Reduction: : The compound can undergo oxidation and reduction reactions, particularly at the methylsulfonyl group. Oxidizing agents like hydrogen peroxide (H2O2) can convert the methylsulfonyl group to a sulfone, while reducing agents like lithium aluminum hydride (LiAlH4) can reduce it to a sulfide.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted benzamides with different functional groups replacing the bromine or fluorine atoms.
Oxidation: Conversion of the methylsulfonyl group to a sulfone.
Reduction: Conversion of the methylsulfonyl group to a sulfide.
Aplicaciones Científicas De Investigación
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide has several scientific research applications:
-
Medicinal Chemistry: : The compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with improved efficacy and reduced side effects.
-
Materials Science: : The compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
-
Biological Studies: : The compound can be used as a probe to study biological processes and interactions, particularly those involving bromine and fluorine atoms.
-
Industrial Chemistry: : The compound can be used as an intermediate in the synthesis of other valuable chemicals and materials, contributing to the development of new industrial processes and products.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, while the methylsulfonyl group can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)aniline: Similar structure but with an aniline group instead of a benzamide group.
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)phenol: Similar structure but with a phenol group instead of a benzamide group.
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a benzamide group.
Uniqueness
3-Bromo-4-fluoro-N-(2-(methylsulfonyl)ethyl)benzamide is unique due to the combination of bromine, fluorine, and methylsulfonyl groups attached to a benzamide core. This unique combination of functional groups imparts specific chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
3-bromo-4-fluoro-N-(2-methylsulfonylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO3S/c1-17(15,16)5-4-13-10(14)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFZDLAKQPJUFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCNC(=O)C1=CC(=C(C=C1)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B8015219.png)

![1-[(4-Bromo-3-fluorobenzene)sulfonyl]piperidine](/img/structure/B8015239.png)






